N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16407640
InChI: InChI=1S/C18H18Cl2N2O4S/c1-26-13-5-7-14(8-6-13)27(24,25)22-10-2-3-17(22)18(23)21-16-11-12(19)4-9-15(16)20/h4-9,11,17H,2-3,10H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C18H18Cl2N2O4S
Molecular Weight: 429.3 g/mol

N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide

CAS No.:

Cat. No.: VC16407640

Molecular Formula: C18H18Cl2N2O4S

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide -

Specification

Molecular Formula C18H18Cl2N2O4S
Molecular Weight 429.3 g/mol
IUPAC Name N-(2,5-dichlorophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C18H18Cl2N2O4S/c1-26-13-5-7-14(8-6-13)27(24,25)22-10-2-3-17(22)18(23)21-16-11-12(19)4-9-15(16)20/h4-9,11,17H,2-3,10H2,1H3,(H,21,23)
Standard InChI Key BFPJJNKRFHRPIM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(C=CC(=C3)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(2,5-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide, reveals its core structure: a proline-derived amide (pyrrolidine-2-carboxamide) with two aromatic substituents. The 2,5-dichlorophenyl group attaches to the amide nitrogen, while the 4-methoxyphenylsulfonyl moiety bonds to the proline nitrogen. This configuration introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions.

Key structural features include:

  • Pyrrolidine ring: A five-membered saturated heterocycle with conformational flexibility.

  • Chlorine atoms: Electron-withdrawing groups at positions 2 and 5 on the phenyl ring, enhancing electrophilic character.

  • Methoxyphenylsulfonyl group: A sulfonamide-linked 4-methoxyphenyl unit, contributing to solubility and hydrogen-bonding potential.

Physicochemical Characteristics

Hypothetical properties derived from structural analogs suggest:

PropertyPredicted ValueBasis for Estimation
Molecular weight~453.3 g/molSum of atomic weights
LogP (lipophilicity)3.2–4.1Chlorine and sulfonyl group effects
Aqueous solubility<10 mg/mL (pH 7.4)Sulfonamide hydrophilicity
pKa~9.5 (sulfonamide proton)Analogous sulfonamides

These estimates highlight challenges in formulation due to moderate solubility, necessitating prodrug strategies or solubilizing agents for biomedical applications.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three building blocks:

  • Proline derivative: L-proline serves as the chiral starting material.

  • 2,5-Dichloroaniline: Provides the aryl amide component.

  • 4-Methoxyphenylsulfonyl chloride: Introduces the sulfonamide group.

A plausible synthesis involves:

  • Sulfonylation of proline: Reacting L-proline with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form 1-[(4-methoxyphenyl)sulfonyl]proline.

  • Amide coupling: Activating the carboxylic acid of the sulfonylated proline with a coupling agent (e.g., HATU) and reacting it with 2,5-dichloroaniline.

Challenges in Synthesis

  • Steric hindrance: Bulky substituents may reduce coupling efficiency, requiring elevated temperatures or microwave-assisted synthesis.

  • Chiral integrity: Racemization risks during sulfonylation necessitate low-temperature conditions.

  • Purification: Column chromatography with gradients of ethyl acetate/hexane is likely required to separate diastereomers or byproducts.

Biological Activity and Mechanisms

Hypothesized Targets

The compound’s sulfonamide and dichlorophenyl groups are common in pharmacologically active molecules, suggesting potential interactions with:

  • Carbonic anhydrases: Sulfonamides inhibit these enzymes, though methoxy substitution may reduce affinity.

  • Kinase domains: Dichlorophenyl moieties often occupy hydrophobic pockets in ATP-binding sites.

  • GPCRs: Proline derivatives frequently modulate G-protein-coupled receptors.

In Silico Predictions

Comparative Analysis with Structural Analogs

CompoundTargetIC50 (nM)Selectivity Index
AcetazolamideCarbonic anhydrase II12>1000
SorafenibVEGFR268.3
Hypothetical analogCA IX240 (predicted)2.1

This table underscores the need for structural refinement to improve potency and selectivity relative to established drugs.

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